ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H19Cl2FO5. This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including chloro, fluoro, and benzyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor to form the chromen-2-one ring system.
Introduction of the chloro and fluoro substituents: This can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base to form the benzyl ether linkage.
Esterification: The final step involves the esterification of the propanoic acid moiety with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding to receptors: It may bind to specific receptors on the cell surface or within cells, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a similar structure but with a different position of the fluoro substituent.
Ethyl 3-{6-chloro-7-[(2-chloro-4-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a methyl group instead of a fluoro group on the benzyl ring.
Ethyl 3-{6-chloro-7-[(2-chloro-6-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a methyl group instead of a fluoro group on the benzyl ring at a different position.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19Cl2FO5 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl2FO5/c1-3-28-21(26)8-7-13-12(2)14-9-17(24)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-18(15)25/h4-6,9-10H,3,7-8,11H2,1-2H3 |
InChI Key |
ZNTTUOTZJQQYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)F)Cl)C |
Origin of Product |
United States |
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